

Technical Guide: Physicochemical Properties of Sodium 4-Hydroxy-2-Phenylbutanoate

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Compound of Interest

Compound Name: sodium 4-hydroxy-2-phenylbutanoate

Cat. No.: B6247240

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Introduction

Sodium 4-hydroxy-2-phenylbutanoate (CAS Number: 112895-80-4) is a specific isomer within the phenyl-substituted short-chain fatty acid class of compounds. Its structural features, including a phenyl group at the second position, a hydroxyl group at the fourth position, and a carboxylate, suggest its potential for interaction with biological systems. This technical guide provides a summary of the available physicochemical data for **sodium 4-hydroxy-2-phenylbutanoate** and outlines detailed experimental protocols for the determination of its key properties. It is important to note that specific experimental data for this particular isomer is limited in publicly available literature. Much of the available data pertains to its isomers, such as sodium 4-hydroxy-3-phenylbutanoate, or the related compound sodium 4-phenylbutyrate. Therefore, careful distinction is crucial when evaluating existing literature.

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data for **sodium 4-hydroxy-2-phenylbutanoate**. The following table summarizes the key properties, with the current status of available information.

Property	Value	Source
Chemical Structure		
Molecular Formula	C ₁₀ H ₁₁ NaO ₃	[1]
Molecular Weight	202.18 g/mol	[1]
CAS Number	112895-80-4	[1]
Melting Point	Data Not Available	
Boiling Point	Data Not Available	
Solubility	Data Not Available	
pKa	Data Not Available	
LogP	Data Not Available	

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the core physicochemical properties of pharmaceutical compounds like **sodium 4-hydroxy-2-phenylbutanoate**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this occurs at a sharp, defined temperature.[2] Impurities typically lead to a depression and broadening of the melting range.[3]

Methodology: Capillary Method[2][4]

- **Sample Preparation:** The sample must be completely dry and in a powdered form. A small amount is introduced into a capillary tube, which is then tapped to compact the powder at the sealed end.[4]
- **Apparatus:** A melting point apparatus with a heated block and a calibrated thermometer or digital temperature sensor is used.

- Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is ramped up at a controlled rate.[5] For an unknown substance, a rapid ramp (10-20 °C/min) can be used to determine an approximate melting range.[2]
- Measurement: A second, more precise measurement is then performed with a fresh sample, using a slower ramp rate (e.g., 2 °C/min) starting from a temperature about 5-10 °C below the approximate melting point.[2][6]
- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[3]

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid sample.

Solubility Determination

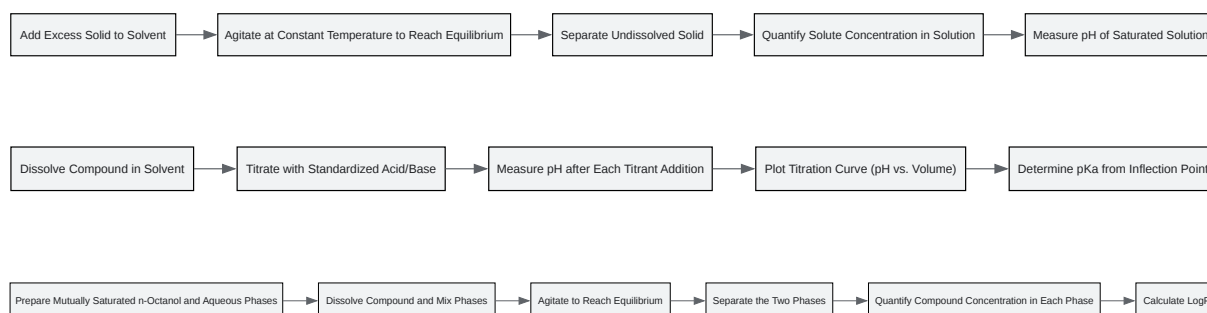
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The equilibrium solubility is a critical parameter in drug development.[7]

Methodology: Shake-Flask Method[7]

- Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed container.
- Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8]
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

- Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]
- pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured, as the dissolution of a salt can alter the pH.[10]

Workflow for Solubility Determination



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